Cas no 153896-10-7 (3-(2-aminophenyl)prop-2-en-1-ol)

3-(2-Aminophenyl)prop-2-en-1-ol is a versatile intermediate in organic synthesis, featuring both an amino group and a hydroxyl group attached to a propenyl backbone. This structure enables its use in the preparation of heterocyclic compounds, pharmaceuticals, and fine chemicals. The presence of reactive functional groups allows for further derivatization, making it valuable in medicinal chemistry and material science applications. Its conjugated system enhances stability while facilitating participation in condensation and cyclization reactions. The compound is typically handled under controlled conditions due to its sensitivity to oxidation and moisture. Proper storage in inert atmospheres is recommended to maintain purity and reactivity.
3-(2-aminophenyl)prop-2-en-1-ol structure
153896-10-7 structure
商品名:3-(2-aminophenyl)prop-2-en-1-ol
CAS番号:153896-10-7
MF:C9H11NO
メガワット:149.18974
CID:1328593
PubChem ID:10844544

3-(2-aminophenyl)prop-2-en-1-ol 化学的及び物理的性質

名前と識別子

    • 2-Propen-1-ol, 3-(2-aminophenyl)-
    • 3-(2-aminophenyl)prop-2-en-1-ol
    • 2-Propen-1-ol,3-(2-aminophenyl)-,(2E)-(9CI)
    • 195191-58-3
    • (2E)-3-(2-AMINOPHENYL)PROP-2-EN-1-OL
    • 153896-10-7
    • AKOS006338492
    • (E)-3-(2-aminophenyl)prop-2-en-1-ol
    • EN300-245698
    • インチ: InChI=1S/C9H11NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6,11H,7,10H2/b5-3+
    • InChIKey: MNWRXKPXEPZBNB-HWKANZROSA-N
    • ほほえんだ: C1=CC=C(C(=C1)C=CCO)N

計算された属性

  • せいみつぶんしりょう: 149.08413
  • どういたいしつりょう: 149.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 134
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

  • PSA: 46.25

3-(2-aminophenyl)prop-2-en-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-245698-1.0g
3-(2-aminophenyl)prop-2-en-1-ol
153896-10-7 95%
1.0g
$914.0 2024-06-19
Enamine
EN300-245698-0.1g
3-(2-aminophenyl)prop-2-en-1-ol
153896-10-7 95%
0.1g
$317.0 2024-06-19
Enamine
EN300-245698-2.5g
3-(2-aminophenyl)prop-2-en-1-ol
153896-10-7 95%
2.5g
$1791.0 2024-06-19
Enamine
EN300-245698-0.25g
3-(2-aminophenyl)prop-2-en-1-ol
153896-10-7 95%
0.25g
$452.0 2024-06-19
Enamine
EN300-245698-1g
3-(2-aminophenyl)prop-2-en-1-ol
153896-10-7 95%
1g
$914.0 2023-09-15
Aaron
AR02806B-10g
3-(2-aminophenyl)prop-2-en-1-ol
153896-10-7 95%
10g
$5428.00 2023-12-15
Aaron
AR02806B-50mg
3-(2-aminophenyl)prop-2-en-1-ol
153896-10-7 95%
50mg
$317.00 2025-02-15
Aaron
AR02806B-2.5g
3-(2-aminophenyl)prop-2-en-1-ol
153896-10-7 95%
2.5g
$2488.00 2025-02-15
1PlusChem
1P027ZXZ-100mg
3-(2-aminophenyl)prop-2-en-1-ol
153896-10-7 95%
100mg
$454.00 2023-12-21
1PlusChem
1P027ZXZ-500mg
3-(2-aminophenyl)prop-2-en-1-ol
153896-10-7 95%
500mg
$944.00 2023-12-21

3-(2-aminophenyl)prop-2-en-1-ol 関連文献

3-(2-aminophenyl)prop-2-en-1-olに関する追加情報

3-(2-Aminophenyl)prop-2-en-1-ol: A Comprehensive Overview

3-(2-Aminophenyl)prop-2-en-1-ol, also known by its CAS number 153896-10-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure featuring an amino group attached to a phenyl ring and a hydroxyl group on a propenol chain, has garnered attention due to its potential applications in drug development and material science.

The chemical structure of 3-(2-Aminophenyl)prop-2-en-1-ol is notable for its conjugated double bond system, which contributes to its stability and reactivity. The presence of the amino group (-NH₂) on the phenyl ring enhances its ability to participate in hydrogen bonding, a property that is crucial in many biochemical interactions. Recent studies have explored the role of this compound in modulating cellular signaling pathways, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

In terms of synthesis, researchers have developed several efficient methods to produce 3-(2-Aminophenyl)prop-2-en-1-ol. One popular approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the molecular architecture. This method not only ensures high yields but also minimizes the formation of byproducts, making it environmentally friendly and cost-effective.

The applications of 3-(2-Aminophenyl)prop-2-en-1-ol extend beyond pharmaceuticals. In material science, this compound has been investigated for its potential as a precursor in the synthesis of advanced polymers and materials with tailored electronic properties. Its ability to undergo various polymerization reactions makes it a valuable building block in creating materials with applications in electronics and optoelectronics.

Recent advancements in computational chemistry have provided deeper insights into the electronic properties of 3-(2-Aminophenyl)prop-2-en-1-ol. Quantum mechanical simulations have revealed that the compound exhibits unique electronic transitions, which could be harnessed for developing novel sensors and optical devices. These findings underscore the importance of continued research into the fundamental properties of this compound.

In conclusion, 3-(2-Aminophenyl)prop-2-en-1

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